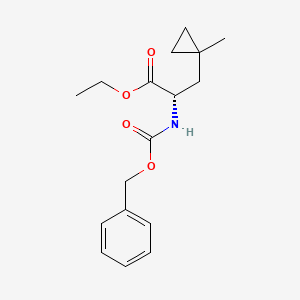

Ethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate

Description

Ethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is a chiral amino acid ester derivative featuring:

- An ethyl ester group at the carboxyl terminus.

- A benzyloxycarbonyl (Cbz) protecting group on the α-amino group, enhancing stability during synthetic processes.

- A 1-methylcyclopropyl substituent at the β-position, introducing steric and electronic effects due to the strained cyclopropane ring.

- S-configuration at the second carbon, critical for stereoselective applications in drug synthesis .

This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, where the cyclopropane moiety may enhance metabolic stability or mimic transition states in enzyme inhibition. Its hydrochloride salt (CAS 2940873-95-8) is commercially available, indicating its relevance in industrial workflows .

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

ethyl (2S)-3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20)/t14-/m0/s1 |

InChI Key |

YGYHISBVGXXONA-AWEZNQCLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Features

Table 1: Key Structural Differences

| Compound Name | Key Substituents | Ring System | Amino Protection |

|---|---|---|---|

| Ethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate | 1-Methylcyclopropyl, Cbz-protected amino group | Cyclopropane | Benzyloxycarbonyl (Cbz) |

| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | 3,3-Dimethylbutanoate, trifluoroethylamino group | None | Trifluoroethylamino |

| Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride | Cyclobutane ring, methylamino group | Cyclobutane | Methylamino |

| (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (8) | Indole ring, cycloheptylpropyl chain, butylamino group | Indole, cycloheptane | None |

Key Observations:

- Cyclopropane vs.

- Amino Protection: The Cbz group in the target compound is bulkier than the trifluoroethylamino or methylamino groups in analogues, impacting solubility and steric hindrance during coupling reactions .

- Electron-Withdrawing Effects: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate enhances acidity of the amino group, unlike the Cbz-protected compound, which may exhibit different stability under basic conditions .

Physicochemical and Analytical Properties

Table 3: Analytical Data*

| Compound Name | LCMS (m/z) | HPLC Retention Time | LogP (Predicted) |

|---|---|---|---|

| This compound | ~350 | Not available | ~2.8 |

| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | 257 [M+H]+ | 1.22 minutes | ~1.5 |

| Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride | 160 [M+H]+ | Not available | ~0.9 |

Notes:

Q & A

Basic: What are the recommended synthetic routes for Ethyl (2S)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate?

The synthesis typically involves sequential protection and coupling steps. A common approach is:

Amino Group Protection : Introduce the benzyloxycarbonyl (Cbz) group to the (2S)-amino acid precursor using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to form the Cbz-protected intermediate .

Cyclopropane Incorporation : React the intermediate with 1-methylcyclopropane derivatives via transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed) or radical-mediated cyclopropanation .

Esterification : Perform esterification using ethanol and a coupling agent (e.g., DCC/DMAP) to yield the final product.

Key Considerations : Monitor enantiomeric purity via chiral HPLC and optimize reaction conditions to avoid racemization .

Basic: How can the stability of this compound be assessed under experimental conditions?

Stability studies should include:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- pH Sensitivity : Test stability in aqueous buffers (pH 3–9) at 25°C and 37°C over 24–72 hours, analyzing degradation via LC-MS .

- Light Sensitivity : Expose samples to UV-Vis light (300–400 nm) and monitor photodegradation products.

Note : The compound is stable under inert storage (dry, argon, –20°C) but may hydrolyze in acidic/basic conditions due to the ester and Cbz groups .

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Contradictions in bioactivity data (e.g., receptor binding vs. enzyme inhibition) can arise from:

- Assay Variability : Standardize assays (e.g., FRET for enzyme kinetics, SPR for receptor affinity) across labs .

- Stereochemical Purity : Verify enantiomeric excess (>99%) using chiral columns (e.g., Chiralpak IA) to exclude confounding effects from stereoisomers .

- Metabolite Interference : Perform metabolite profiling (e.g., hepatocyte incubation + LC-HRMS) to identify active/inactive derivatives .

Advanced: How does the 1-methylcyclopropyl group influence the compound’s pharmacokinetic properties?

The 1-methylcyclopropyl moiety:

- Metabolic Stability : The cyclopropane ring resists cytochrome P450 oxidation, enhancing half-life in vivo compared to linear alkyl chains .

- Lipophilicity : Increases logP by ~0.5 units (predicted via Molinspiration), improving membrane permeability but potentially reducing aqueous solubility .

- Conformational Effects : The rigid cyclopropane restricts bond rotation, favoring bioactive conformations in target binding pockets. Validate via molecular dynamics simulations .

Basic: What analytical techniques are critical for characterizing this compound?

- Chiral HPLC : Confirm enantiopurity (e.g., Chiralcel OD-H column, hexane:isopropanol mobile phase) .

- NMR Spectroscopy : Assign stereochemistry using 2D NOESY to detect spatial proximity of the cyclopropane methyl group and Cbz protons .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion at m/z 348.1804) .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

- Acute Toxicity Screening : Perform OECD 423 tests in rodents, focusing on hepatic/renal biomarkers (ALT, creatinine) .

- Metabolic Profiling : Identify toxic metabolites (e.g., quinone imines from Cbz deprotection) using human liver microsomes + NADPH .

- Prodrug Design : Modify the ester group (e.g., replace ethyl with pivaloyloxymethyl) to reduce off-target effects .

Basic: How is the compound’s solubility optimized for cell-based assays?

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) depending on the ester’s hydrolysis rate .

Advanced: What computational tools predict interactions between this compound and biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., proteases, GPCRs) .

- QSAR Modeling : Train models on analogous Cbz-protected compounds to predict IC₅₀ values and selectivity .

- MD Simulations : Simulate >100 ns trajectories in GROMACS to assess binding stability and conformational dynamics .

Basic: What are the key storage conditions to prevent degradation?

- Short-Term : Store at –20°C in airtight, light-resistant vials with desiccant (silica gel).

- Long-Term : Lyophilize and store under argon at –80°C. Avoid freeze-thaw cycles .

Advanced: How does the compound’s stereochemistry impact its mechanism of action?

The (2S) configuration is critical for:

- Target Binding : Enantiomers may exhibit >100-fold differences in affinity (e.g., for aminopeptidases) due to stereospecific active-site interactions .

- Metabolic Pathways : (R)-enantiomers are often metabolized faster by esterases, altering efficacy/toxicity profiles. Quantify enantiomer ratios using chiral SFC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.